![molecular formula C19H22ClF2NO B2516904 (1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2309776-79-0](/img/structure/B2516904.png)
(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a useful research compound. Its molecular formula is C19H22ClF2NO and its molecular weight is 353.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antimicrobial Applications
Several studies have explored the antiviral and antimicrobial potential of compounds related to the given chemical structure. For instance, compounds exhibiting potent anti-tubercular activities against Mycobacterium tuberculosis H37Rv in vitro have been synthesized, showcasing their relevance in developing new treatments for tuberculosis (Dwivedi et al., 2005). Additionally, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown potential as antimicrobial and anticancer agents, indicating the broad-spectrum utility of these compounds (Hafez et al., 2016).
Material Science and Luminescence
In material science, the manipulation of molecular structure to modulate luminescent properties has been explored. For example, the design and synthesis of pure organic donor-acceptor molecules have led to the discovery of compounds demonstrating dual emission of delayed fluorescence and room-temperature phosphorescence, offering insights into developing new materials for optoelectronic applications (Wen et al., 2021).
Chemical Synthesis and Reactivity
Research in chemical synthesis has focused on developing new methodologies for synthesizing compounds with complex structures. The preparation and reaction of cyclopropenone oximes with isocyanates, yielding diazaspirohexenones, exemplify advances in synthetic chemistry that could be applied to the synthesis of structurally complex and functionally diverse molecules (Yoshida et al., 1988).
Anticancer Research
Studies have also been conducted on the synthesis and evaluation of biological activities of compounds for potential anticancer applications. The synthesis of derivatives and their evaluation against cancer cell lines provide a foundation for developing new anticancer therapies (Katariya et al., 2021).
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. These could include further studies to better understand its physical and chemical properties, investigations into its reactivity, or exploration of its potential uses in various fields .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClF2NO/c20-15-5-3-14(4-6-15)18(7-1-2-8-18)16(24)23-11-9-17(10-12-23)13-19(17,21)22/h3-6H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXPTGDZPWCMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4(CC3)CC4(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)
![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)
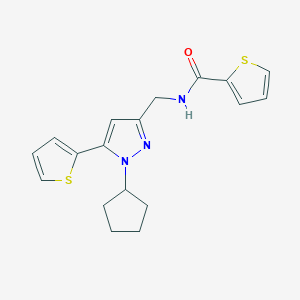
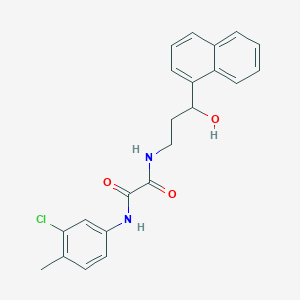
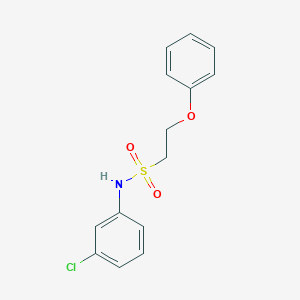
![N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2516832.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)

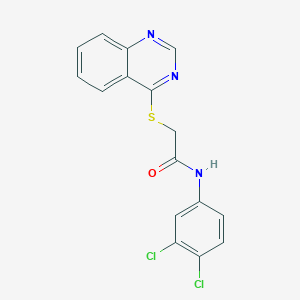
![2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2516839.png)
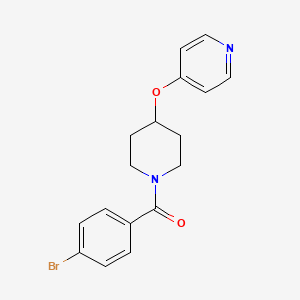
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2516841.png)
![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)
